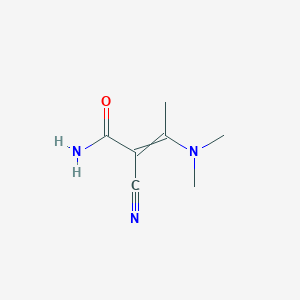

2-Cyano-3-(dimethylamino)-2-butenamide

Description

Historical Context and Significance in Organic Synthesis

The specific historical details outlining the first synthesis of 2-Cyano-3-(dimethylamino)-2-butenamide are not extensively documented in prominent scientific literature. However, its origins can be contextualized within the broader development of cyanoacetamide and enamine chemistry. Cyanoacetamide derivatives gained prominence in the mid-20th century as highly versatile synthons for building a wide array of heterocyclic compounds. nih.govresearchgate.net

The synthesis of related structures, such as 2-cyano-3-dimethylamino-N-phenylacrylamides, is often achieved through methods like the Vilsmeier-Haack reaction. ub.edu This classic organic reaction, named after Anton Vilsmeier and Albrecht Haack, allows for the formylation of activated compounds and is a key method for creating the enamine substructure present in the title compound. researchgate.net The significance of this compound lies in its identity as a "push-pull" alkene, where the electron-donating dimethylamino group and the electron-withdrawing cyano and amide groups create a highly polarized and reactive molecule, making it an important intermediate for synthesizing diverse chemical scaffolds.

Overview of Molecular Architecture and Key Functional Groups

The molecular structure of this compound is characterized by a four-carbon butenamide backbone featuring a carbon-carbon double bond. The IUPAC name for this compound is (2E)-2-cyano-3-(dimethylamino)-2-butenamide, indicating the stereochemistry at this double bond. researchgate.net Its architecture is defined by the strategic placement of three key functional groups.

Key Functional Groups:

Cyano Group (-C≡N): This strongly electron-withdrawing group significantly influences the electronic properties of the double bond, making the adjacent carbon atom susceptible to nucleophilic attack.

Amide Group (-CONH₂): The primary amide group is also electron-withdrawing and provides a site for potential further reactions or hydrogen bonding interactions.

Dimethylamino Group (-N(CH₃)₂): As an electron-donating group, the dimethylamino moiety pushes electron density into the double bond, creating the characteristic "push-pull" system. This enamine functionality is crucial to the compound's high reactivity.

This combination of functional groups results in a highly polarized molecule with multiple reactive sites, rendering it a versatile tool for synthetic chemists.

| Property | Value |

| IUPAC Name | (2E)-2-cyano-3-(dimethylamino)-2-butenamide researchgate.net |

| CAS Number | 62321-92-0 researchgate.net |

| Molecular Formula | C₇H₁₁N₃O evitachem.com |

| Molecular Weight | 153.18 g/mol evitachem.com |

Strategic Importance as a Versatile Intermediate in Contemporary Organic Chemistry

The strategic value of this compound stems from its utility as a polyfunctional intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry and materials science. researchgate.net While specific, published applications of this exact molecule are limited, the reactivity of its close analogues demonstrates its potential.

The enamine part of the molecule can act as a nucleophile, while the electron-deficient double bond is an excellent Michael acceptor. Furthermore, the dimethylamino group can act as a leaving group in substitution reactions, allowing for the introduction of other functionalities.

Research on closely related N-substituted cyanoacrylamides has shown their effectiveness in synthesizing a variety of heterocycles. For example, a similar compound, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, has been used as a precursor to create isoxazole, pyrazole, and pyrimidine (B1678525) derivatives through reactions with nitrogen nucleophiles like hydroxylamine, hydrazine, and guanidine. mdpi.com The core reactivity demonstrated in these syntheses is directly applicable to this compound.

Furthermore, the 2-cyanoacrylamide scaffold is a recognized pharmacophore found in various biologically active molecules. Derivatives have been investigated as potential TAK1 kinase inhibitors for cancer therapy and as herbicides. The presence of a related structure, (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide, as an impurity in the synthesis of the Parkinson's disease drug Istradefylline, highlights the relevance of this chemical framework in pharmaceutical manufacturing. These examples underscore the strategic importance of this compound as a versatile intermediate for accessing valuable and complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNKUDCDGKOECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393074 | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62321-92-0 | |

| Record name | 2-Cyano-3-(dimethylamino)-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62321-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 3 Dimethylamino 2 Butenamide and Its Derivations

Established Synthetic Routes to 2-Cyano-3-(dimethylamino)-2-butenamide

The synthesis of this compound is efficiently achieved through condensation reactions that construct the core butenamide scaffold. These methods leverage the reactivity of active methylene (B1212753) compounds with reagents that introduce the dimethylamino group.

Precursor Derivatization Strategies and Reaction Sequences

A primary and effective route for the synthesis of this compound involves the condensation of an active methylene compound, specifically 2-cyanoacetamide (B1669375), with an activated form of N,N-dimethylacetamide, such as N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA).

The reaction sequence begins with the activation of the carbonyl group of an N,N-disubstituted acetamide. This activated intermediate then readily reacts with a compound containing an active methylene group like 2-cyanoacetamide. researchgate.net The nucleophilic attack by the carbanion of 2-cyanoacetamide onto the activated carbonyl carbon, followed by the elimination of a leaving group (such as methanol (B129727) in the case of DMADA), leads to the formation of the C=C double bond and the final product. This type of reaction is analogous to syntheses of similar acrylamide (B121943) derivatives where dimethylformamide dimethylacetal (DMF-DMA) is used to introduce a dimethylaminomethylene group onto an active methylene compound. researchgate.net

Another plausible approach is the use of the Vilsmeier-Haack reaction. researchgate.net This method involves the reaction of a substituted amide with phosphorus oxychloride to form a Vilsmeier reagent. This electrophilic reagent can then react with an active methylene compound to yield the desired substituted acrylamide. For the synthesis of the target compound, N,N-dimethylacetamide would be the precursor for the Vilsmeier reagent.

Key Reagents and Optimized Reaction Conditions

The successful synthesis of this compound relies on the careful selection of reagents and optimization of reaction conditions to maximize yield and purity.

| Reagent | Role | Typical Conditions |

| 2-Cyanoacetamide | Active methylene precursor | Serves as the nucleophile and provides the cyano and amide functionalities. |

| N,N-Dimethylacetamide dimethyl acetal (DMADA) | Electrophilic precursor | Reacts with 2-cyanoacetamide to form the butenamide backbone and introduce the dimethylamino group. The reaction is often performed under reflux in an appropriate solvent. |

| Phosphorus Oxychloride (POCl₃) & N,N-Dimethylacetamide | Vilsmeier Reagent Formation | Used to generate the electrophilic Vilsmeier reagent in situ for subsequent reaction with 2-cyanoacetamide. researchgate.net |

| Solvent | Reaction Medium | Aprotic solvents are typically used to avoid interference with the reactive intermediates. |

| Base (optional) | Catalyst/Proton Scavenger | A non-nucleophilic base may be used to facilitate the formation of the carbanion from 2-cyanoacetamide. |

The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion. Post-reaction workup usually involves removal of the solvent under reduced pressure, followed by purification of the crude product, often through recrystallization.

Advanced Synthetic Approaches to Related Butenamide Scaffolds

The synthesis of structurally related butenamide scaffolds often involves multi-step processes, including the formation of key intermediates and subsequent amide bond formation.

Formation of the 4-(dimethylamino)-2-butenoyl Moiety from Crotonic Acid Derivatives

A key related scaffold is the 4-(dimethylamino)-2-butenoyl moiety, which can be synthesized from crotonic acid. Crotonic acid, an unsaturated carboxylic acid, serves as a versatile starting material. wikipedia.org

The synthesis of (E)-4-(dimethylamino)but-2-enoic acid is achieved through the reaction of crotonic acid with dimethylamine (B145610). This reaction is a nucleophilic addition of dimethylamine to the conjugated system of crotonic acid, followed by rearrangement. To drive the reaction and neutralize any acidic byproducts, a base such as triethylamine (B128534) is employed. The reaction requires controlled temperature and an inert atmosphere to prevent side reactions.

| Reagent | Role | Optimized Conditions |

| Crotonic Acid | Starting Material | Provides the four-carbon backbone. |

| Dimethylamine | Nucleophile | Introduces the dimethylamino group. |

| Triethylamine | Base | Neutralizes HCl byproducts. |

| Acetonitrile | Solvent | Provides an inert reaction medium. |

| Temperature | Reaction Parameter | Maintained at 40–50°C for optimal reaction rate. |

| Atmosphere | Reaction Environment | An inert atmosphere is required to prevent oxidation. |

The resulting (E)-4-(dimethylamino)but-2-enoic acid is a crucial building block for creating more complex molecules.

Utilization of Acyl Chlorides in Amide Bond Formation

A widely used and efficient method for forming amide bonds is the reaction between an acyl chloride and an amine. researchgate.net This method is highly applicable to the synthesis of various butenamide derivatives. The high reactivity of acyl chlorides allows for rapid and often high-yielding reactions with primary and secondary amines, as well as ammonia (B1221849). libretexts.org

The general reaction sequence involves two main steps:

Formation of the Acyl Chloride : A carboxylic acid, such as (E)-4-(dimethylamino)but-2-enoic acid, is converted to its corresponding acyl chloride. This is typically accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Formation : The resulting acyl chloride is then reacted with a suitable amine (or ammonia) to form the amide bond. libretexts.orgyoutube.com

This reaction is generally exothermic and may require cooling to control the reaction rate. An excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. libretexts.org

This approach is versatile, as a wide variety of butenamides can be synthesized by simply changing the amine used in the second step. However, the high reactivity and moisture sensitivity of acyl chlorides necessitate careful handling and anhydrous reaction conditions. researchgate.net

Stereochemical Considerations in Synthetic Pathways

The presence of a carbon-carbon double bond in the 2-position of the butenamide scaffold introduces the possibility of stereoisomerism (E/Z isomers). For this compound, the stereochemistry is a critical aspect of its structure.

The compound is typically synthesized and isolated as the (E)-isomer, as indicated by its IUPAC name: (2E)-2-cyano-3-(dimethylamino)-2-butenamide. sigmaaldrich.com The predominance of the E-isomer is attributed to thermodynamic stability. The (E)-configuration places the larger substituents on the double bond on opposite sides, which minimizes steric hindrance.

Process Optimization and Scale-Up Methodologies for Efficient Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough optimization of reaction parameters and the development of robust scale-up strategies. The primary goals of these methodologies are to maximize yield, improve purity, minimize costs, and ensure a safe and environmentally responsible process.

A common and effective method for the synthesis of 2-cyanoacrylamide derivatives, including this compound, is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound (in this case, 2-cyanoacetamide) with a carbonyl compound, often in the presence of a basic catalyst.

One documented synthesis for a related compound, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, involves the reaction of N-Phenyl-2-cyanoacetamide and 4-N,N-dimethylaminobenzaldehyde. The reactants are dissolved in ethanol (B145695) and heated to boiling, followed by the addition of piperidine (B6355638) as a catalyst. The reaction mixture is then refluxed for 7 hours. After cooling, the product precipitates and is purified by recrystallization from ethanol, achieving a high yield of 90%. nih.gov This provides a foundational method that can be optimized for the synthesis of this compound.

For industrial applications, continuous flow processes are emerging as a superior alternative to traditional batch processing. evitachem.com Continuous flow reactors offer several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling potentially hazardous reagents. By optimizing these conditions within a continuous flow system, it is possible to significantly enhance the yield and purity of the final product. evitachem.com

Detailed Research Findings and Optimization Parameters

The optimization of the synthesis of this compound and its derivatives involves a systematic study of various reaction parameters. Key areas of investigation include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst Selection: The choice of catalyst is critical in the Knoevenagel condensation. While piperidine is a commonly used basic catalyst, screening other organic and inorganic bases can lead to improved reaction rates and yields. The optimal catalyst loading is also a key parameter to investigate to minimize cost and potential downstream purification challenges.

Solvent Effects: The solvent can significantly influence the reaction rate and the solubility of reactants and products. While ethanol has been shown to be effective, exploring other solvents or solvent mixtures could lead to better outcomes. nih.gov The ideal solvent should facilitate the reaction while also allowing for easy product isolation and purification.

Temperature and Time: The reaction temperature and duration are interdependent variables that need to be carefully optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted byproducts. A detailed time-course study at different temperatures is necessary to identify the optimal conditions that provide the highest yield of the desired product in the shortest possible time.

The table below summarizes key parameters that require optimization for the efficient synthesis of this compound.

| Parameter | Variable to Optimize | Potential Impact on Production |

| Catalyst | Type (e.g., piperidine, other amines, inorganic bases), Loading | Reaction rate, yield, cost, purification requirements |

| Solvent | Type (e.g., ethanol, methanol, toluene), Volume | Reaction rate, solubility, product isolation, cost, environmental impact |

| Temperature | Reaction temperature (°C) | Reaction rate, yield, byproduct formation, energy consumption |

| Time | Reaction duration (hours) | Conversion rate, throughput, energy consumption |

| Purification | Method (e.g., recrystallization, chromatography) | Product purity, yield loss, cost, scalability |

Purification Strategies for Scale-Up:

For large-scale production, purification methods must be both effective and economically viable. While laboratory-scale purifications often rely on techniques like column chromatography, these are generally not practical for industrial volumes. Recrystallization is a more scalable technique and has been successfully employed for related compounds. nih.gov The choice of recrystallization solvent is crucial and must be carefully selected to ensure high recovery of the pure product.

Further research into the development of a crystallization process that directly yields a high-purity product from the reaction mixture would be a significant advancement for the industrial-scale synthesis of this compound. This would eliminate the need for additional purification steps, thereby reducing processing time and cost.

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 3 Dimethylamino 2 Butenamide

Electrophilic and Nucleophilic Characteristics of the Compound

2-Cyano-3-(dimethylamino)-2-butenamide exhibits both electrophilic and nucleophilic properties. The electron-donating dimethylamino group, conjugated with the electron-withdrawing cyano and amide groups, polarizes the α,β-unsaturated system. This "push-pull" electronic effect enhances the nucleophilicity of the α-carbon, making it susceptible to attack by electrophiles.

Conversely, the β-carbon of the butenamide backbone is electron-deficient due to the resonance-withdrawing effects of the adjacent cyano and amide functionalities. This renders the β-carbon electrophilic and a prime target for attack by nucleophiles. The carbon atom of the cyano group also possesses an electrophilic character.

Reactions Involving the Alpha,Beta-Unsaturated Amide System

The enamide system is central to the reactivity of this compound, participating in a range of reactions including condensations, substitutions, and nucleophilic additions.

This compound is a versatile precursor for the synthesis of various heterocyclic compounds through condensation reactions. These reactions often involve an initial nucleophilic attack on the β-carbon, followed by cyclization and elimination of the dimethylamino group. For instance, in the synthesis of pyridone derivatives, an active methylene (B1212753) compound can react with the enamide system, leading to the formation of a new carbon-carbon bond and subsequent ring closure. While specific examples with this compound are not extensively documented in readily available literature, analogous enaminonitriles are widely used in the synthesis of substituted pyridines and pyrimidines. researchgate.netresearchgate.netinnovareacademics.insciforum.net

A general representation of a condensation-cyclization reaction is the formation of substituted 2-pyridones from the reaction of ynones with 2-cyanoacetamides, which follows a similar mechanistic pathway involving Michael addition, cyclization, and aromatization. researchgate.net

Table 1: Representative Condensation Reactions for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Enaminonitrile | Active Methylene Compound | Substituted Pyridine (B92270) | Basic or acidic catalysis, elevated temperatures |

| Enaminonitrile | Guanidine/Amidine | Substituted Pyrimidine (B1678525) | Acidic conditions, reflux |

This table represents general reaction types for enaminonitriles, and specific conditions for this compound may vary.

The dimethylamino group, being a good leaving group upon protonation, can be displaced by various nucleophiles. This nucleophilic substitution reaction typically occurs at the β-position of the α,β-unsaturated system. The reaction is facilitated by the electron-withdrawing nature of the cyano and amide groups, which stabilize the intermediate formed upon nucleophilic attack.

Strong nucleophiles such as other amines, thiols, or alkoxides can replace the dimethylamino group, leading to the formation of new functionalized butenamide derivatives. youtube.comyoutube.com The ease of this substitution makes this compound a useful synthon for introducing the 2-cyano-2-butenamide moiety into more complex molecules.

The electron-deficient β-carbon of this compound makes it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com In a Michael reaction, a soft nucleophile, such as an enolate, a Gilman reagent, or a thiol, adds to the β-carbon. organic-chemistry.org This conjugate addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The presence of both a cyano and an amide group at the α-position significantly activates the double bond towards nucleophilic attack. wikipedia.org

Table 2: Examples of Michael Acceptors and Donors

| Michael Acceptor Class | Michael Donor Examples |

|---|---|

| α,β-Unsaturated Ketones/Aldehydes | Enolates, Amines, Thiols |

| α,β-Unsaturated Nitriles/Esters | Grignard Reagents, Organocuprates |

This table provides a general overview of Michael reactions; specific reactivity for this compound would fall within the α,β-unsaturated amide acceptor class.

Reactivity Modulated by the Cyano Functional Group

The cyano (nitrile) group plays a crucial role in activating the α,β-unsaturated system through its strong electron-withdrawing inductive and resonance effects. This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

Furthermore, the cyano group itself can undergo various transformations. For instance, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. These transformations allow for further functionalization of the molecule after reactions at the enamide system have been carried out.

Role of the Dimethylamino Moiety in Reaction Pathways

The dimethylamino group is a key modulator of the reactivity of this compound. As a strong electron-donating group, it increases the electron density of the double bond, which in turn influences the molecule's nucleophilic and electrophilic characteristics.

In many reaction pathways, particularly in the synthesis of heterocyclic compounds, the dimethylamino group acts as a facile leaving group. alfa-chemistry.com Its departure, often facilitated by protonation in acidic media, drives the final aromatization step in the formation of cyclic products. The volatility of dimethylamine (B145610) also helps to drive these reactions to completion. In substitution reactions, its ability to be displaced allows for the introduction of other functional groups at the β-position.

Detailed Reaction Mechanism Elucidation

A complete understanding of a compound's reactivity lies in the detailed elucidation of its reaction mechanisms. This involves identifying the sequence of elementary steps through which a chemical change occurs. For this compound, this would entail investigating its interactions with various reagents, such as electrophiles, nucleophiles, and radicals, under different reaction conditions. However, specific studies detailing these mechanisms are not found in the reviewed literature.

Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed during a chemical reaction and subsequently react to form the final products. Their detection and characterization are crucial for confirming a proposed reaction mechanism. Techniques such as NMR, EPR, and transient absorption spectroscopy are often employed for this purpose. In the context of this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction type. The scientific literature lacks specific reports on the isolation or spectroscopic characterization of any such intermediates for this particular compound.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction pathways and analyzing the transition states that connect reactants, intermediates, and products. This analysis provides quantitative data on activation energies and reaction thermodynamics, offering deep insights into the feasibility and selectivity of a reaction. A transition state analysis for this compound would involve complex calculations to model the geometry and energy of the highest-energy point along the reaction coordinate. Such computational studies focused on this specific molecule are not available in the public domain.

Applications of 2 Cyano 3 Dimethylamino 2 Butenamide As a Versatile Synthetic Building Block

Construction of Heterocyclic Compounds

The strategic placement of reactive functional groups in 2-cyano-3-(dimethylamino)-2-butenamide facilitates its use in the construction of various heterocyclic systems, which are key scaffolds in many biologically active molecules.

Synthesis of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a significant class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a broad range of biological activities. iipseries.org The synthesis of quinoline derivatives often involves the construction of the fused pyridine (B92270) ring onto a benzene (B151609) ring. This compound can serve as a key precursor in these synthetic strategies.

One common approach involves the reaction of an aniline (B41778) with a β-ketoester or a similar three-carbon component, followed by cyclization. jptcp.com In this context, this compound can act as a synthon for the three-carbon unit required to build the quinoline core. The reaction of this building block with substituted anilines can lead to the formation of various quinoline derivatives. nih.gov For instance, the reaction with 2-aminobenzaldehydes or related compounds can proceed via a Friedländer-type condensation to afford 2-aminoquinoline-3-carboxamides. nih.gov

The reaction of isatins with enamines has also been explored for the synthesis of quinoline derivatives. researchgate.net This methodology can potentially be adapted using this compound to generate diverse quinoline structures. nih.govijrrjournal.comnih.gov The versatility of this building block allows for the introduction of various substituents onto the quinoline scaffold, enabling the synthesis of libraries of compounds for biological screening. derpharmachemica.comresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Substituted Anilines | Quinoline Derivatives | nih.gov |

| This compound | 2-Aminobenzaldehydes | 2-Aminoquinoline-3-carboxamides | nih.gov |

| This compound | Isatins | Quinoline Derivatives | researchgate.netnih.govijrrjournal.com |

Preparation of Pyrrolidine (B122466) Frameworks

The pyrrolidine ring is another important heterocyclic motif present in a wide range of natural products and pharmaceuticals. nih.govfrontiersin.org The synthesis of pyrrolidine frameworks can be achieved through various strategies, including cycloaddition reactions and the functionalization of existing pyrrolidine rings. nih.govnih.govrsc.org

While direct applications of this compound in pyrrolidine synthesis are less commonly documented, its reactive functional groups offer potential for the construction of this five-membered ring system. For example, the cyano and amide groups could be involved in cyclization reactions following initial reactions at the enamine moiety. The synthesis of pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives through [3+2] cycloaddition reactions of (iso)quinolinium ylides highlights the utility of cyano-activated compounds in forming pyrrole (B145914) and, by extension, potentially pyrrolidine rings. nih.govmdpi.com

Exploration in Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles. nih.gov For instance, its structural features are amenable to the construction of pyridine and pyrimidine (B1678525) rings.

Pyridine Derivatives: The synthesis of 2-amino-3-cyanopyridines can be achieved through multi-component reactions involving a compound with an active methylene (B1212753) group, an aldehyde, and a source of ammonia (B1221849) or an amine. researchgate.netresearchgate.netresearchgate.net this compound could potentially serve as a precursor to the active methylene component in such reactions. The cyano group is a key functionality in many biologically active pyridines. nih.govekb.eg

Pyrimidine Derivatives: The construction of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. This compound, with its enamine and amide functionalities, could participate in reactions leading to pyrimidine-based structures. For example, the synthesis of pyrano[2,3-d]pyrimidine diones involves the reaction of barbituric acid, an aldehyde, and malononitrile, showcasing the utility of cyano-activated methylene compounds in building such heterocyclic systems. nih.govresearchgate.net The synthesis of 2-cyanopyrimidines has also been reported through various synthetic routes. mdpi.com

| Heterocycle | Synthetic Strategy | Potential Role of this compound |

| Pyridines | Multi-component reactions | Precursor to active methylene component |

| Pyrimidines | Condensation reactions | Synthon for the 1,3-dicarbonyl equivalent |

Development of Complex Organic Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound is a valuable building block for the development of more complex organic architectures. chemistryworld.comsigmaaldrich.com Its multiple reactive sites allow for its incorporation into multi-step synthetic sequences, leading to intricate molecular frameworks. The functional groups present in this molecule can be selectively transformed to build upon its core structure, enabling the assembly of larger and more complex molecules.

Regioselectivity and Chemoselectivity in Building Block Transformations

A key advantage of using this compound in synthesis is the potential for regioselective and chemoselective reactions. The different reactivities of the cyano, amide, and enamine groups allow for selective transformations under specific reaction conditions. For example, the enamine moiety is susceptible to electrophilic attack, while the cyano and amide groups can undergo nucleophilic addition or hydrolysis. This differential reactivity can be exploited to control the outcome of a reaction and selectively form a desired product. The stereoselectivity of cycloaddition reactions involving cyano-substituted compounds has also been noted, leading to the formation of specific stereoisomers. nih.gov

Integration into Multi-Step Synthesis Schemes

The versatility of this compound makes it an ideal candidate for integration into multi-step synthesis schemes. nih.govarxiv.org It can be used to introduce a specific fragment into a larger molecule, which can then be further elaborated in subsequent steps. The ability to perform selective transformations on its functional groups allows for a stepwise and controlled construction of the target molecule. This approach is fundamental in the total synthesis of natural products and the development of new pharmaceutical agents.

Computational and Theoretical Investigations of this compound: A Search for In-Depth Analysis

A comprehensive search for computational and theoretical studies on the chemical compound this compound has revealed a significant lack of available research data. Despite targeted searches for quantum chemical characterizations, conformational analyses, and computational modeling of its reaction mechanisms, no specific scholarly articles or detailed datasets for this particular molecule could be retrieved.

The inquiry into the electronic structure of this compound, which would typically involve molecular orbital analysis and the mapping of electron density distribution, did not yield any specific findings. Similarly, investigations into its charge distribution, a key predictor of molecular reactivity, returned no relevant studies.

Furthermore, the exploration of the compound's conformational landscape and energetic properties, including the identification and stability of different rotameric states and the influence of intramolecular interactions on its three-dimensional structure, also proved fruitless. There is a notable absence of published research detailing these specific computational investigations for this compound.

Finally, the search for computational models elucidating the potential reaction mechanisms of this compound did not provide any pertinent information.

While computational and theoretical chemistry are powerful tools for characterizing novel compounds, it appears that this compound has not yet been a subject of detailed investigation in the publicly available scientific literature. Therefore, the specific data required to populate the outlined sections on its quantum chemical characterization, conformational analysis, and reaction mechanisms is not available at this time.

Based on a comprehensive review of the available search results, there is no specific computational or theoretical research focused solely on the chemical compound “this compound.” The provided search results discuss computational chemistry methods in a general context or detail investigations into other, unrelated molecules.

Therefore, it is not possible to provide the requested detailed article on the computational and theoretical investigations of this compound, including its potential energy surface scans, reaction profiles, transition state geometries, and solvent effects. The specific data required to populate the outlined sections and subsections is not available within the provided search results.

Any attempt to generate the requested content would require fabricating data and research findings, which would be scientifically inaccurate and misleading.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of 2-Cyano-3-(dimethylamino)-2-butenamide and its analogs is an area ripe for innovation. Current synthetic routes can be expanded and refined by exploring modern catalytic strategies that promise higher efficiency, selectivity, and sustainability.

Future research should focus on:

Organocatalysis : The application of small organic molecules as catalysts for the synthesis of enaminones is a promising avenue. nih.gov Bifunctional organocatalysts, for instance, could enable asymmetric syntheses, providing access to chiral derivatives of the target compound.

Metal-Catalyzed Reactions : Transition-metal catalysis could unlock novel synthetic pathways. For example, palladium- or copper-catalyzed cross-coupling reactions could be investigated to introduce a variety of substituents, thereby creating a library of analogs with diverse functionalities.

Flow Chemistry : Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Developing a flow synthesis for this compound could lead to more efficient and reproducible production on a larger scale.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis represents a powerful tool for forming C-C and C-N bonds under mild conditions. Its application could lead to novel, energy-efficient synthetic routes.

| Catalytic Approach | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free conditions, enantioselectivity, mild reaction conditions. | Development of asymmetric syntheses for chiral analogs. |

| Metal-Catalysis | High efficiency, broad substrate scope for diversification. | Exploring cross-coupling reactions to build a library of derivatives. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Optimization of continuous production methods. |

| Photoredox Catalysis | Use of visible light, mild conditions, high atom economy. | Green and efficient synthesis under ambient conditions. |

Discovery and Characterization of Undiscovered Reactivity Modes

The unique electronic and steric properties of this compound, stemming from its combination of enamine, nitrile, and amide functional groups, suggest a rich and complex reactivity profile that is yet to be fully explored.

Key areas for future investigation include:

Cycloaddition Reactions : The electron-rich double bond of the enamine moiety makes it a prime candidate for cycloaddition reactions, such as [4+2] or [3+2] cycloadditions. Reacting it with various dienophiles or dipoles could lead to the synthesis of complex carbocyclic and heterocyclic scaffolds.

Reactions with Binucleophiles : Enaminonitriles are known to react with binucleophiles to afford a variety of heterocyclic systems. researchgate.net A systematic study of its reactions with compounds containing two nucleophilic centers (e.g., hydrazine, hydroxylamine, guanidine) could yield novel pyrazoles, isoxazoles, and pyrimidines. researchgate.net

Activation of the Nitrile Group : Exploring transformations of the cyano group beyond its role as an activating group would be valuable. This could include catalytic hydration to the corresponding amide or reduction to an amine, further expanding the synthetic utility of the molecule.

Expansion of Building Block Utility in Diverse Organic Synthesis

Enaminones are well-established as versatile building blocks in organic synthesis due to their multiple reactive sites. umich.edu this compound is poised for expanded use in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutically relevant heterocyclic compounds.

Future research should aim to:

Develop Multicomponent Reactions (MCRs) : Designing novel MCRs that incorporate this compound as a key component would enable the rapid assembly of complex molecules from simple precursors in a single step, aligning with the principles of efficiency and atom economy.

Synthesize Privileged Scaffolds : The compound could serve as a precursor for the synthesis of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. Research could focus on converting the butenamide core into scaffolds like pyridones, quinolones, and benzodiazepines. mdpi.comresearchgate.net

| Target Heterocycle | Potential Reagent(s) | Significance |

| Pyridones | Malononitrile, Ethyl cyanoacetate | Core structures in many pharmaceuticals. mdpi.com |

| Pyrazoles | Hydrazine derivatives | Found in anti-inflammatory and analgesic drugs. researchgate.net |

| Isoxazoles | Hydroxylamine | Important in medicinal chemistry and agrochemicals. researchgate.net |

| Pyrimidines | Guanidine, Thiourea | Building blocks for nucleic acids and numerous drugs. researchgate.net |

| Coumarins | Phenols, Resorcinols | Possess anticoagulant, and anti-inflammatory properties. researchgate.net |

Advanced Spectroscopic Characterization for Deeper Mechanistic Insights

A deeper understanding of the structure, dynamics, and reaction mechanisms of this compound requires the application of advanced analytical techniques.

Future efforts should include:

Multi-dimensional NMR Spectroscopy : While standard 1H and 13C NMR provide basic structural information, advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) can elucidate subtle stereochemical and conformational details, which are crucial for understanding reactivity.

In-situ Spectroscopy : Employing techniques like in-situ FTIR or NMR spectroscopy to monitor reactions in real-time can help identify reactive intermediates and transition states. This data is invaluable for clarifying complex reaction mechanisms.

Single-Crystal X-ray Diffraction : Obtaining a crystal structure of this compound or its reaction products would provide unambiguous proof of its three-dimensional structure, including bond lengths, angles, and stereochemistry. mdpi.comnih.gov This is the gold standard for molecular structure determination.

Computational Modeling : Density Functional Theory (DFT) calculations can complement experimental data by providing insights into the electronic structure, molecular orbitals, and reaction energy profiles, helping to predict reactivity and rationalize experimental outcomes. nih.gov

Development of Sustainable and Green Chemistry Pathways for Synthesis and Application

Aligning the synthesis and use of this compound with the principles of green chemistry is essential for modern chemical research. nih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Future research in this area should focus on:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, representing a greener alternative to conventional heating. nih.gov

Use of Green Solvents : Investigating the synthesis in environmentally benign solvents such as water, ethanol (B145695), or supercritical CO2, instead of traditional volatile organic compounds (VOCs).

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

| Green Chemistry Approach | Traditional Method | Potential Green Alternative |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Solvent | Toluene, DMF | Ethanol, Water, or solvent-free |

| Catalyst | Stoichiometric base (e.g., piperidine) | Recyclable solid acid/base catalyst |

| Overall Process | Batch processing with significant workup | Continuous flow synthesis with in-line purification |

Q & A

Q. What are the recommended methods for synthesizing 2-Cyano-3-(dimethylamino)-2-butenamide, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions. For example, a related acrylamide derivative was prepared by refluxing N-phenyl-2-cyanoacetamide with a substituted benzaldehyde in ethanol, catalyzed by piperidine (yield: 90%) . Key parameters include:

- Solvent : Ethanol or methanol for solubility and reflux stability.

- Catalyst : Piperidine or morpholine to facilitate Knoevenagel condensation.

- Reaction time : 7–12 hours for optimal conversion.

Variations in stoichiometry or temperature may reduce yields due to side reactions (e.g., hydrolysis of the cyano group).

Q. How is the molecular structure of this compound characterized?

Structural characterization involves:

- X-ray crystallography : Reveals planar geometry with dihedral angles (e.g., 11.22° between aromatic rings in analogues) and intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) .

- IR spectroscopy : Peaks at ~2198 cm⁻¹ (C≡N stretch) and ~1670 cm⁻¹ (C=O stretch) confirm functional groups .

- NMR : ¹H NMR shows resonances for dimethylamino protons (~2.8–3.2 ppm) and vinylic protons (~6.5–7.5 ppm) .

Q. What safety precautions are required when handling this compound?

While toxicological data are limited, standard protocols for acrylamide derivatives apply:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store at 0–6°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How do electronic effects (e.g., donor-acceptor groups) influence the compound’s photophysical properties?

The dimethylamino group acts as an electron donor, while the cyano and carbonyl groups serve as acceptors, forming a push-pull system. This enhances nonlinear optical (NLO) properties, as seen in analogues with:

- Red-shifted absorption : Due to extended π-conjugation.

- Solvatochromism : Emission shifts with solvent polarity, useful for environmental sensing .

Experimental validation requires UV-Vis spectroscopy and computational modeling (e.g., DFT to map charge transfer pathways).

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from polymorphism or solvent-dependent conformers. Mitigation strategies include:

- Multi-technique validation : Compare XRD, IR, and NMR data to confirm consistency.

- Thermal analysis : DSC/TGA can detect polymorphic transitions affecting crystallinity .

For example, XRD of a related compound showed planar geometry, while solution-phase NMR indicated rotational flexibility around the vinyl bond .

Q. How is this compound utilized in drug discovery, particularly as a kinase inhibitor precursor?

The dimethylamino and cyano groups are key pharmacophores. For instance:

- Afatinib analogues : Structural modifications (e.g., quinazoline substitution) improve EGFR kinase inhibition.

- SAR studies : Replace the dimethylamino group with morpholine to alter lipophilicity and bioavailability .

In vitro assays (e.g., IC₅₀ determination) and molecular docking are critical for optimizing activity.

Q. What role does hydrogen bonding play in stabilizing the compound’s solid-state structure?

Intermolecular N–H⋯N and C–H⋯O interactions form supramolecular motifs (e.g., R₂²(12) rings), contributing to:

- Crystal packing : Zigzag patterns along the b-axis, as seen in XRD studies.

- Thermal stability : Strong H-bonding networks increase melting points (~380–384 K in analogues) .

Methodological Recommendations

- Synthetic optimization : Use high-purity reagents and inert atmospheres to minimize side reactions.

- Crystallization : Ethanol recrystallization yields single crystals suitable for XRD .

- Computational tools : Gaussian or ORCA for modeling electronic transitions and binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.